Sodium nonoxynol-1 sulfate
Description
Contextualization of Anionic Alkylphenol Ethoxy Sulfate (B86663) Compounds in Academic Inquiry
Anionic alkylphenol ethoxy sulfates (APESs) are a class of surfactants that have garnered significant attention in academic and industrial research due to their effective surface-active properties. These properties, which include reducing surface tension, emulsification, and detergency, stem from their amphiphilic molecular structure, characterized by a hydrophobic alkylphenol group and a hydrophilic sulfated ethoxy chain. Research into APESs often explores the relationship between their molecular architecture—such as the length of the alkyl chain, the degree of ethoxylation, and the nature of the counter-ion—and their performance in various applications. windows.net In emulsion polymerization, for instance, APESs are crucial for stabilizing micelles, with the anionic nature providing electrostatic repulsion between particles. windows.net
Historical Trajectories of Research on Ethoxylated Surfactants
The development of ethoxylated surfactants is intrinsically linked to the growth of the petrochemical industry in the mid-20th century. The process of ethoxylation, which involves adding ethylene (B1197577) oxide to a hydrophobic substrate like an alcohol or phenol, allows for the fine-tuning of a surfactant's properties. saapedia.org Early research focused on the synthesis and fundamental properties of these compounds, establishing their utility in a wide array of applications. Over time, research has evolved to address the environmental fate and potential toxicity of these surfactants and their degradation products, leading to the development of more biodegradable alternatives.
Scope and Delimitations of Academic Investigation for Sodium Nonoxynol-1 Sulfate
The academic investigation of this compound is somewhat limited when compared to its longer-chain counterparts like sodium nonoxynol-9 (B121193) sulfate. Much of the available literature discusses nonoxynol sulfates as a broader category or focuses on those with higher degrees of ethoxylation. Consequently, specific experimental data for the mono-ethoxylated variant is not as prevalent. This article will synthesize the available information directly pertaining to this compound and, where necessary, draw upon research on short-chain alkylphenol ethoxy sulfates as analogous compounds to provide a comprehensive, albeit constrained, scientific overview.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H27NaO5S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
sodium;2-(4-nonylphenoxy)ethyl sulfate |
InChI |
InChI=1S/C17H28O5S.Na/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)21-14-15-22-23(18,19)20;/h10-13H,2-9,14-15H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
OHESZEZYDPDAIH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Sodium Nonoxynol 1 Sulfate
Optimized Reaction Pathways for Synthesis of Sodium Nonoxynol-1 Sulfate (B86663) Homologs
The synthesis of sodium nonoxynol-1 sulfate and its homologs is a multi-step process rooted in the chemical modification of nonylphenol. The foundational step involves the ethoxylation of nonylphenol, where it is reacted with ethylene (B1197577) oxide in the presence of an alkaline catalyst. This reaction yields polyethylene (B3416737) glycol nonylphenyl ether, and the length of the polyethylene glycol chain can be controlled by the molar ratio of the reactants. industrialchemicals.gov.au This control over the degree of ethoxylation is crucial as it dictates the final properties of the surfactant. selerity.com
Following ethoxylation, the resulting alcohol undergoes sulfation. A widely utilized industrial method for this step is the reaction with sulfur trioxide in a continuous reactor, such as a falling film reactor. saapedia.org This process introduces a sulfate group to the terminal hydroxyl group of the ethoxylate chain. The final step in the synthesis is neutralization. The sulfated intermediate is neutralized with an alkali, typically sodium hydroxide (B78521), to produce the final sodium nonoxynol sulfate salt. saapedia.org
The distribution of ethoxy groups, known as oligomers, in the final product significantly influences the chemical and physical properties of the surfactant. selerity.com Therefore, precise control over the ethoxylation and subsequent reactions is paramount for producing homologs with desired characteristics for specific applications.
Investigation of Functional Group Transformations and Molecular Modifications
Halogenation Studies and Structural Elucidation of Iodinated Derivatives
Research has been conducted on the halogenation of nonoxynol compounds, particularly iodination, to create novel derivatives with altered properties. The synthesis of iodinated nonoxynol-9 (B121193), a related compound, has been achieved through electrophilic aromatic substitution, where iodine is introduced into the aromatic ring of the nonoxynol molecule. smolecule.com This process can lead to the formation of mono-iodinated or di-iodinated derivatives. smolecule.com
The structural elucidation of these iodinated compounds is critical to understanding their properties. Techniques such as reverse-phase high-performance liquid chromatography (HPLC) have been employed to separate and identify these derivatives. google.com For instance, the synthesis of mono-iodinated nonoxynol-9 has been confirmed through such analytical methods. nih.gov The incorporation of iodine into the nonoxynol structure has been shown to impact its biological activity. nih.gov
Oligomer Separation and Characterization Techniques
High-performance liquid chromatography (HPLC) is a commonly used method for separating nonoxynol oligomers. selerity.comtandfonline.com Different HPLC modes, such as reversed-phase and normal-phase, have been utilized. For instance, reversed-phase HPLC on branched fluorinated silica (B1680970) gel columns has successfully separated oligomers of Triton X-100, a type of octylphenol (B599344) ethoxylate. nih.gov Gradient elution HPLC is often necessary for separating a wide range of ethylene oxide number (EON) species. tandfonline.com
Other advanced techniques for oligomer separation include:
Capillary Gel Electrophoresis (CGE) : CGE has demonstrated high-resolution separation of sulfated and phosphated alkylphenol ethoxylate surfactants. nih.govacs.org This method can resolve oligomers with a large number of ethylene oxide units. nih.govacs.org
Supercritical Fluid Chromatography (SFC) : SFC, often coupled with a flame ionization detector (FID), provides high-resolution separation of ethoxylated alcohol oligomers and isomers without the need for derivatization. selerity.com
High-Performance Size Exclusion Chromatography (HPSEC) : HPSEC is particularly useful for analyzing nonionic surfactants with long ethylene oxide chains, offering good estimates of the EON distribution over a broad range. tandfonline.com
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) : This technique has been applied for the oligomer-specific quantification of short-chain linear alcohol ethoxylates. acs.org
The choice of separation technique often depends on the specific range of oligomers present and the desired level of resolution.
| Separation Technique | Principle | Application in Ethoxylated Surfactant Analysis | Key Findings/Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity differences. | Widely used for separating nonoxynol oligomers with varying ethylene oxide chain lengths. selerity.comtandfonline.com | Can separate a broad range of oligomers, especially with gradient elution. tandfonline.com |
| Capillary Gel Electrophoresis (CGE) | Separation based on size and electrophoretic mobility. | Baseline resolution of sulfated and phosphated alkylphenol ethoxylate oligomers. nih.govacs.org | High-resolution separation of a wide range of oligomers. nih.govacs.org |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | High-resolution separation of ethoxylated alcohol oligomers and isomers. selerity.com | Rapid methods development and no need for derivatization. selerity.com |
| High-Performance Size Exclusion Chromatography (HPSEC) | Separation based on molecular size. | Analysis of nonionic surfactants with high ethylene oxide numbers. tandfonline.com | Provides good estimates of the average number of ethylene oxide units. tandfonline.com |
| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Two independent separation columns for enhanced resolution. | Oligomer-specific quantification of short-chain linear alcohol ethoxylates. acs.org | High recovery and quantification without derivatization. acs.org |
Green Chemistry Approaches in Ethoxylated Surfactant Synthesis Research
The principles of green chemistry are increasingly being applied to the synthesis of surfactants to develop more sustainable and environmentally friendly processes. nih.govmdpi.comresearchgate.net This involves using renewable feedstocks, reducing waste, and employing less hazardous chemical pathways. mdpi.comresearchgate.net
Research in this area has explored the synthesis of bio-based surfactants derived from natural sources like fructose, fatty acids, and lignin. rsc.orgacs.org For example, a new class of surfactants has been synthesized from fructose, fatty acid methyl esters, and 3-hydroxypropionitrile (B137533) under ambient conditions without the need for chromatography. rsc.org Another study focused on developing a sustainable process for preparing new bio-based surfactants from vanillic acid, a lignin-derived compound. acs.org This approach utilized glycerol (B35011) carbonate to replace more toxic chemicals. acs.org
While much of the research on green surfactant synthesis has focused on alternatives to petrochemical-based surfactants, the principles can also be applied to improve the existing synthesis of compounds like this compound. This could involve using greener catalysts, optimizing reaction conditions to reduce energy consumption and by-product formation, and exploring bio-based routes for producing the nonylphenol precursor. The overarching goal is to minimize the environmental impact associated with the production of these widely used chemicals. nih.govmdpi.com
Fundamental Colloidal and Interfacial Science Investigations of Sodium Nonoxynol 1 Sulfate Analogs
Micellization and Self-Assembly Phenomena Research
The self-assembly of surfactant molecules into organized structures like micelles is a hallmark of their behavior in solution. scispace.com This process is driven by the hydrophobic effect, where the nonpolar tails of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous phase. wikipedia.org For anionic surfactants like sulfated nonylphenol ethoxylates, this self-assembly is also governed by electrostatic interactions between the charged head groups. windows.net
The critical micelle concentration (CMC) is the specific concentration above which surfactant molecules begin to form micelles. wikipedia.org It represents a fundamental property of any surfactant. Below the CMC, surfactant molecules exist predominantly as monomers, but they may also adsorb at interfaces. wikipedia.org Upon reaching the CMC, the solution's physical properties, such as surface tension, conductivity, and viscosity, exhibit an abrupt change. scispace.comwikipedia.org
Several experimental techniques are employed to determine the CMC:
Surface Tensiometry : This is one of the most common methods. The surface tension of a surfactant solution decreases as the monomer concentration increases. Once micelles begin to form at the CMC, the monomer concentration in the bulk solution remains relatively constant, leading to a plateau or a distinct change in the slope of the surface tension versus concentration curve. wikipedia.org The Wilhelmy plate technique is a frequently used approach for these measurements. researchgate.netresearchgate.net
Conductivity Measurement : This method is suitable for ionic surfactants. Below the CMC, conductivity increases linearly with surfactant concentration. Above the CMC, the formation of micelles, which are larger and less mobile than individual ions and which bind some counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot. scispace.com
Fluorescence Probe Spectroscopy : This technique utilizes fluorescent molecules (probes), such as pyrene, whose spectral properties are sensitive to the polarity of their microenvironment. In an aqueous solution, the probe experiences a polar environment. When micelles form, the hydrophobic probe partitions into the nonpolar micellar core, causing a detectable shift in its fluorescence spectrum. scispace.com
Viscosity Measurement : The viscosity of a surfactant solution can change upon micellization. By monitoring the migration time of an analyte through a capillary under hydrodynamic pressure across a range of surfactant concentrations, the change in solution viscosity can be detected, indicating the CMC. nih.gov
The CMC is a distinctive value for each surfactant under specific conditions of temperature, pressure, and the presence of other substances. wikipedia.org
Table 1: Critical Micelle Concentration (CMC) of Sodium Nonoxynol Sulfate (B86663) Analogs and Related Surfactants
| Surfactant | Type | CMC (mM in water, 25°C) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2 |
| Sodium Decanoate | Anionic | 86 |
| Sodium Laurate | Anionic | 30 |
| Nonoxynol-9 (B121193) | Non-ionic | 0.085 |
| Pentaethylene glycol monododecyl ether | Non-ionic | 0.000065 |
This table presents CMC values for well-characterized anionic and non-ionic surfactants to provide context for the properties of sodium nonoxynol sulfate analogs. Data sourced from multiple references. wikipedia.orgnih.govwikipedia.orgnih.gov
The aggregation number (Nagg) is another critical parameter, defining the average number of surfactant molecules present in a single micelle. wikipedia.org For a given surfactant, the aggregation number, along with the size and shape of the micelles, can be influenced by factors such as temperature, surfactant concentration, and the presence of additives like electrolytes. mdpi.com
Techniques used to study micellar size and aggregation number include:
Light Scattering Techniques : Both static light scattering (SLS) and dynamic light scattering (DLS) are powerful tools. SLS can determine the weight-average molecular weight of the micelles, from which the aggregation number can be calculated. DLS measures the hydrodynamic radius of the micelles.
Small-Angle Neutron Scattering (SANS) : SANS is particularly useful for providing detailed information about the size, shape, and internal structure of micelles. researchgate.net
Small-Angle X-ray Scattering (SAXS) : Similar to SANS, SAXS provides structural information on the nanometer scale.
Research on analog systems provides insight into the expected behavior. For instance, studies on sodium dodecyl sulfate (SDS) in water at 25°C show a typical aggregation number of about 62. wikipedia.org Investigations into non-ionic nonoxynol analogs like Triton X-100 have demonstrated that micellar growth can be induced by the addition of salt. mdpi.com As shown in the table below, the aggregation number of Triton X-100 micelles increases more than fourfold as the concentration of sodium chloride increases, indicating significant salt-induced micellar growth. mdpi.com This growth occurs as the salt ions screen the electrostatic repulsion between the hydrophilic head groups, allowing the micelles to pack more molecules.
Table 2: Effect of NaCl on the Average Micelle Aggregation Number of Triton X-100 in Aqueous Solution
| NaCl Concentration (M) | Average Micelle Aggregation Number () |
| 0 | ~100 |
| ~2.0 | >400 |
Data adapted from research on Triton X-100, a non-ionic nonylphenol ethoxylate analog. mdpi.com
The properties of micellar solutions can be significantly altered by the addition of various substances, including salts, alcohols, and polymers. cir-safety.orgresearchgate.net
Influence of Salts : For anionic surfactants like sodium nonoxynol sulfates, adding simple inorganic salts (e.g., NaCl) shields the electrostatic repulsion between the negatively charged sulfate head groups. acs.org This screening effect lowers the CMC and promotes the growth of micelles, often leading to a transition from spherical to larger, rod-like structures. researchgate.netacs.org
Influence of Polymers : Polymers can interact with surfactant micelles in various ways. For example, studies on the non-ionic analog nonoxynol-9 showed that the presence of polyvinylpyrrolidone (B124986) (PVP) led to an increase in the CMC. nih.gov This suggests an interaction between the polymer and surfactant monomers, which affects the self-assembly process. nih.gov
Cloud Point Behavior : The cloud point is the temperature at which a solution of a non-ionic surfactant becomes turbid as it undergoes phase separation. researchgate.net This phenomenon is less common in ionic surfactants because of the strong electrostatic repulsion between their head groups. Indeed, sulfating a non-ionic nonylphenol ethoxylate to create an anionic surfactant like sodium nonoxynol sulfate is a strategy used to overcome the low cloud point of the non-ionic precursor. researchgate.net For non-ionic analogs, the addition of salts can lower the cloud point, while the addition of certain alcohols can either increase or decrease it, depending on the alcohol's chain length and its partitioning between the aqueous phase and the micelles. cir-safety.orgresearchgate.net
Surface and Interfacial Tension Analysis in Multiphase Systems
Surfactants, by their amphiphilic nature, preferentially adsorb at interfaces, such as the boundary between a liquid and air or between two immiscible liquids (e.g., oil and water). wikipedia.org This adsorption lowers the free energy of the interface, which manifests as a reduction in surface or interfacial tension. wikipedia.org
The measurement of surface tension provides critical information about the surface activity of a surfactant. A distinction is made between equilibrium and dynamic surface tension.
Equilibrium Surface Tension : This is the value of surface tension after the interface has had sufficient time to reach equilibrium with the bulk solution, allowing for the maximum number of surfactant molecules to adsorb. As surfactant concentration increases, the equilibrium surface tension decreases until the CMC is reached, at which point the interface becomes saturated with monomers and the surface tension value levels off. wikipedia.org
Dynamic Surface Tension : This refers to the surface tension at short surface ages, before equilibrium is established. It is relevant in processes where new interfaces are rapidly created, such as in foaming, coating, or emulsification. The rate at which a surfactant can lower the surface tension is dependent on its diffusion from the bulk to the new interface. ulprospector.com
Research on related surfactants demonstrates these principles. For example, measurements on sodium lauryl sulfate (SLS) show a significant drop in surface tension as concentration increases, eventually plateauing at its CMC. turi.org
Table 3: Surface Tension of Surfactant Analogs in Aqueous Solution
| Surfactant | Surface Tension at CMC (mN/m) |
| Sodium Lauryl Sulfate (SLS) | 33.49 |
| Triton X-100 (Non-ionic analog) | 31.87 |
| Unmodified Polyglutamic Acid (PGA) | 61.64 |
| Sulfonated Polyglutamic Acid (PGA-SO3) | 33.52 |
This table compares the surface tension of various surfactants at their CMC. Note the significant drop in surface tension for the sulfonated polymer, illustrating the effect of adding a sulfate group. Data sourced from a study on polysaccharide-based surfactants. turi.org
The functionality of sodium nonoxynol sulfate analogs in applications like emulsion polymerization and cleaning formulations stems from their ability to adsorb at liquid-liquid and liquid-solid interfaces. windows.netwur.nl
Liquid-Liquid Interfaces : At an oil-water interface, surfactant molecules orient themselves with their hydrophobic nonylphenol tails penetrating the oil phase and their hydrophilic sulfated ethoxylate heads remaining in the aqueous phase. wikipedia.org This adsorption reduces the interfacial tension between the oil and water, facilitating the formation and stabilization of emulsions. windows.net The effectiveness of this process depends on the surfactant's structure and the nature of the oil and aqueous phases. acs.org
Liquid-Solid Interfaces : The adsorption onto solid surfaces is also crucial. For instance, in detergency, the surfactant adsorbs onto both the fabric (solid) and the oily soil (liquid), helping to lift the soil from the surface. Studies on nonoxynol analogs have shown adsorption onto various solid surfaces. researchgate.net The mechanism can involve hydrophobic interactions between the surfactant tail and a nonpolar surface or electrostatic interactions if the surface is charged. The Gibbs adsorption isotherm is a thermodynamic relationship that can be used to calculate the surface excess concentration (the amount of adsorbed surfactant at the interface) from equilibrium surface tension data. researchgate.net In mixed surfactant systems, competitive or cooperative adsorption phenomena can occur at the interface. researchgate.net
Interaction with Complex Molecular Assemblies and Model Systems
The behavior of surfactants at interfaces and in complex systems is fundamental to their application. For analogs of sodium nonoxynol-1 sulfate, which possess both a hydrophilic sulfate headgroup and a lipophilic nonylphenol ethoxylate tail, their interactions with biological and pseudo-biological structures like cell membranes and micelles are of significant scientific interest. These interactions are primarily governed by the amphiphilic nature of the surfactant molecules, which drives them to self-assemble or partition into other phases to minimize the unfavorable contact between their hydrophobic tails and the aqueous environment.
Investigation of Surfactant Partitioning in Model Membrane Systems
The interaction of surfactants with lipid bilayers is a critical area of study, providing insights into how these molecules can alter the structure and function of cell membranes. The process typically begins with the partitioning of surfactant monomers from the aqueous phase into the lipid membrane. This incorporation can modify the physical properties of the bilayer, including its stability, permeability, and fusogenicity. acs.org
The classical model for surfactant-membrane interaction describes a three-stage process. nih.gov At low concentrations, surfactant molecules partition into the membrane without causing significant structural changes. acs.orgnih.gov As the concentration increases beyond a certain threshold, the bilayer becomes saturated, leading to the coexistence of the membrane with mixed micelles composed of both lipids and surfactants. acs.orgnih.gov At even higher surfactant concentrations, the membrane is completely solubilized into mixed micelles. acs.org
The equilibrium partitioning of a surfactant between the aqueous medium and the lipid bilayer is a key parameter in these studies. acs.org This process can be quantified by the partition coefficient (K), which describes the ratio of the surfactant concentration in the membrane phase to its concentration in the aqueous phase at equilibrium. nih.gov Techniques such as isothermal titration calorimetry (ITC) are widely used to measure partition coefficients and other thermodynamic parameters of this interaction. acs.org ITC measures the heat released or absorbed during the transfer of surfactant molecules into the membrane, providing a detailed thermodynamic profile of the partitioning process. acs.org
Research on nonoxynol-9, a non-ionic analog of this compound, reveals that its partitioning into model membranes is an endothermic process. acs.org This is in contrast to many other surfactants, such as sodium dodecyl sulfate (SDS), where partitioning is often exothermic. acs.org Furthermore, the composition of the model membrane significantly influences surfactant partitioning. For nonoxynol-9 and other surfactants, the partition coefficient has been observed to decrease as the cholesterol content of the membrane increases. acs.org This suggests that cholesterol may increase the packing density and rigidity of the lipid bilayer, making it more difficult for surfactant molecules to insert themselves.
The structure of the surfactant itself, including the length of its hydrophobic tail and the nature of its hydrophilic headgroup, also plays a crucial role. Studies on other surfactants have shown that these molecular features can significantly affect their partitioning behavior and their capacity to mechanically destabilize membranes. nih.gov
Table 1: Partition Coefficients of Various Surfactants in Different Model Membrane Systems
| Surfactant | Model Membrane Composition | Partition Coefficient (K) | Measurement Technique | Reference |
| Nonoxynol-9 (N-9) | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | Varies with cholesterol content | Isothermal Titration Calorimetry (ITC) | acs.org |
| Sodium Dodecyl Sulfate (SDS) | POPC | Varies with cholesterol content | Isothermal Titration Calorimetry (ITC) | acs.org |
| Benzalkonium Chloride (BZK) | POPC | Varies with cholesterol content | Isothermal Titration Calorimetry (ITC) | acs.org |
| N,N-dimethyl-1-dodecanamine-N-oxide (DDAO) | Dioleoylphosphatidylcholine (DOPC) | 2262 ± 379 | Turbidimetry, Fluorescence Leakage | researchgate.net |
| N,N-dimethyl-1-dodecanamine-N-oxide (DDAO) | DOPC-Cholesterol (2:1) | 2092 ± 594 | Turbidimetry, Fluorescence Leakage | researchgate.net |
Solubilization Mechanisms in Micellar Formulations
Above a specific concentration known as the critical micelle concentration (CMC), surfactant monomers self-assemble in aqueous solution to form aggregates called micelles. jrespharm.com These micelles typically have a hydrophobic core composed of the surfactant tails and a hydrophilic shell of headgroups that interface with the surrounding water. researchgate.net This structure allows micelles to act as micro-reservoirs for poorly water-soluble substances, a phenomenon known as micellar solubilization. nih.govresearchgate.net This process is a primary mechanism for increasing the apparent solubility of hydrophobic compounds in aqueous systems. jrespharm.com
The location of a solubilized molecule (solubilizate) within the micelle depends on its polarity. nih.gov Nonpolar molecules are typically located in the hydrocarbon core, while amphiphilic molecules may orient themselves within the palisade layer, with their nonpolar parts in the core and their polar parts near the hydrophilic headgroups. researchgate.net
The solubilization capacity of a micellar system is influenced by several factors:
Surfactant Type and Structure: The chemical structure of the surfactant, including the length of its hydrophobic tail and the nature of its headgroup (anionic, cationic, non-ionic), significantly affects its solubilization power. jrespharm.comresearchgate.net For instance, surfactants with longer hydrophobic chains generally form larger micelles with a greater capacity for solubilization. researchgate.net Ionic surfactants can exhibit specific interactions, such as ion-dipole forces, with polar solubilizates, enhancing their solubilization compared to non-ionic surfactants. researchgate.net
Concentration of Surfactant: The amount of substance solubilized generally increases linearly with the concentration of the surfactant above the CMC. researchgate.net
Presence of Additives: The addition of electrolytes (salts) to solutions of ionic surfactants can increase micellar size and aggregation number, often leading to enhanced solubilization. nih.gov This is because the salt screens the electrostatic repulsion between the ionic headgroups, allowing for more compact packing within the micelle.
Mixed Micellar Systems: Combining different types of surfactants (e.g., an ionic and a non-ionic surfactant) can lead to synergistic effects. nih.gov Mixed micelles often have a lower CMC and a greater solubilization capacity than the individual surfactants at the same total concentration. nih.gov
Studies on various surfactants have demonstrated these principles. For example, the solubilization of the poorly soluble drug Coenzyme Q10 was found to be significantly enhanced in the presence of anionic (sodium lauryl sulfate), cationic (cetyltrimethylammonium bromide), and non-ionic (Pluronic F127) surfactant micelles, with the effectiveness correlating to the surfactant's properties. jrespharm.com Similarly, extensive research on the solubilization of different antidiabetic drugs has shown that their solubility can be dramatically increased in various surfactant systems, with mixed surfactant systems often showing the best performance. nih.gov
Table 2: Molar Solubilization Ratio (MSR) and Micelle-Water Partition Coefficient (Km) for Various Drug/Surfactant Systems
| Surfactant | Drug/Compound | Molar Solubilization Ratio (MSR) | Micelle-Water Partition Coefficient (Km) | Notes | Reference |
| Sodium Dodecyl Sulfate (SDS) | Gliclazide | - | - | Solubility increases with SDS concentration. | nih.gov |
| Cetyltrimethylammonium Bromide (CTAB) | Gliclazide | - | - | Solubility increases with CTAB concentration. | nih.gov |
| Sodium Dodecyl Sulfate (SDS) | Glimepiride | - | - | Addition of 0.15 M NaCl increases solubilization. | nih.gov |
| Cetyltrimethylammonium Bromide (CTAB) | Pioglitazone | - | - | Addition of 0.15 M NaCl increases solubilization. | nih.gov |
| Pluronic F127 | Coenzyme Q10 | - | - | Showed the highest solubilization capacity among tested surfactants. | jrespharm.com |
| Sodium Lauryl Sulfate (SLS) | Coenzyme Q10 | - | - | Increased water solubility significantly. | jrespharm.com |
Note: MSR and Km are common parameters to quantify solubilization efficiency, but were not always explicitly provided in the cited general literature; the table reflects the reported enhancement of solubility.
Advanced Analytical Chemistry Methodologies for Sodium Nonoxynol 1 Sulfate
Chromatographic Separation Techniques for Compound Isolation and Purity Assessment
Chromatography stands as a cornerstone for the separation of components within a mixture. rroij.com For a complex surfactant like Sodium Nonoxynol-1 Sulfate (B86663), which is part of the broader nonoxynol family, chromatographic methods are indispensable for isolating the specific ethoxylate and assessing its purity. nih.govnih.govrsc.org
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. rroij.comresearchgate.net It is particularly well-suited for the analysis of alkylphenol ethoxylates and their sulfated derivatives. nih.gov
Research Findings:
In the analysis of related alkyl sulfate compounds, HPLC has demonstrated high resolution and accuracy. nih.govresearchgate.net The separation is typically achieved on a hydrophobic resin-based column. For instance, an ion-chromatographic method was developed for long-chain alkyl sulfates using a hydrophobic resin-based column with tetrabutylammonium (B224687) hydroxide (B78521) as an ion-pair reagent and acetonitrile (B52724) as an organic modifier. nih.gov This approach allows for the sensitive and selective detection of alkyl sulfates. nih.gov
Gradient elution with an organic modifier like acetonitrile is often employed to separate a broad range of alkyl chain lengths with high sensitivity. nih.gov This is crucial for Sodium Nonoxynol-1 Sulfate, as commercial nonoxynol mixtures can contain a distribution of ethoxylate chain lengths. nih.gov The high resolving power of HPLC enables the separation of these individual oligomers, which is essential for accurate purity assessment. rroij.com
A key advantage of HPLC is its ability to be coupled with various detectors, such as UV-visible, fluorescence, and mass spectrometry, which enhances its versatility and precision. researchgate.net For sulfated compounds, conductivity detection after suppression can also be highly effective. nih.gov
Interactive Data Table: HPLC Parameters for Alkyl Sulfate Analysis
| Parameter | Value/Description | Source |
| Column | Hydrophobic resin-based (e.g., Hamilton PRP-X100) | nih.govresearchgate.net |
| Mobile Phase | Aqueous buffer with organic modifier (e.g., acetonitrile) | nih.gov |
| Ion-Pair Reagent | Tetrabutylammonium hydroxide | nih.gov |
| Detection | Conductivity (with suppressor), UV, Mass Spectrometry | researchgate.netnih.gov |
| Flow Rate | Typically 1.0 - 2.0 mL/min | researchgate.netnih.gov |
| Temperature | Column oven often set to a constant temperature (e.g., 40°C) | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification
While HPLC is ideal for the intact surfactant, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile degradation products. d-nb.info The amphiphilic nature of nonoxynols presents challenges for direct GC-MS analysis; however, it is invaluable for characterizing breakdown products that may form under various environmental or storage conditions. nih.govresearchgate.net
Research Findings:
The analysis of non-hydrolyzed sulfated steroids by GC-MS has shown that the sulfate group can be cleaved in the injection port, allowing for the analysis of the core steroid structure. sci-hub.se A similar principle can be applied to this compound, where thermal degradation in the GC inlet could yield the corresponding nonoxynol and other volatile fragments. The resulting mass spectra provide a detailed fingerprint for identification. nih.gov
For instance, in the analysis of chemical warfare agent degradation products, GC-MS was successfully used after a methylation derivatization step to make the polar analytes more volatile. d-nb.info Such derivatization strategies could potentially be adapted for certain degradation products of this compound.
The use of cold electron ionization (Cold EI) in GC-MS can enhance the molecular ion peak, which is often weak or absent in standard 70 eV EI spectra of complex molecules. spectroscopyonline.com This would be particularly beneficial in identifying the molecular weight of degradation products with greater confidence. spectroscopyonline.com
Spectroscopic and Spectrometric Characterization Methods
Once isolated, spectroscopic and spectrometric techniques are employed to elucidate the detailed chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.netnd.edu Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for confirming the structure of this compound. nih.govmdpi.com
Research Findings:
For complex molecules like marine sulfated polysaccharides, NMR has been pivotal in determining their structure, including the position of sulfate groups. nih.gov Specific ¹H and ¹³C chemical shifts, along with correlations from 2D NMR spectra (like COSY, HSQC, and HMBC), allow for the unambiguous assignment of all protons and carbons in the molecule. nih.govmdpi.com This level of detail is essential to confirm the presence of the nonyl group, the phenoxy ring, the single ethylene (B1197577) oxide unit, and the position of the sulfate group in this compound. Quantitative NMR (qNMR) can also be used to determine the purity of the compound without the need for a specific reference standard. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Research Findings:
The molecular weight of this compound is approximately 366.4 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. researchgate.net Fragmentation analysis can reveal the loss of the sulfate group (SO₃), the nonylphenol moiety, and other characteristic fragments, which helps to piece together the structure. Techniques like electrospray ionization (ESI) are well-suited for analyzing such charged, non-volatile molecules. researchgate.netresearchgate.net
Interactive Data Table: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₇NaO₅S | nih.gov |
| Molecular Weight | 366.4 g/mol | nih.gov |
| Monoisotopic Mass | 366.14768941 Da | nih.gov |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of chemical bonds. mdpi.com
Research Findings:
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. Analysis of similar compounds provides a basis for these expectations. For example, the analysis of sodium humates and other sulfates shows distinct peaks. spectroscopyonline.comresearchgate.net Only specific inorganic species like sulfates exhibit an FTIR spectrum. eag.com
The key functional groups in this compound and their expected IR absorption regions are:
O-H stretching: A broad band around 3400 cm⁻¹ could be present if there is any residual water. spectroscopyonline.com
C-H stretching (aliphatic and aromatic): Bands in the region of 3100-2850 cm⁻¹ would indicate the nonyl chain and the aromatic ring. researchgate.net
C=C stretching (aromatic): Peaks around 1600-1450 cm⁻¹ are characteristic of the benzene (B151609) ring.
S=O stretching (sulfate): Strong absorption bands are expected around 1250-1150 cm⁻¹ and 1050 cm⁻¹. The tetrahedral structure of inorganic sulfate radicals leads to characteristic regions in the FT-IR spectrum. spectroscopyonline.com
C-O stretching (ether): A distinct peak around 1100 cm⁻¹ would correspond to the C-O-C linkage of the ethoxy group. researchgate.net
FTIR provides a characteristic "fingerprint" spectrum that can be used for rapid identification and quality control by comparing it to a reference spectrum of a pure standard. eag.com
Interactive Data Table: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Source |
| C-H (aromatic) | 3100-3000 | researchgate.net |
| C-H (aliphatic) | 2960-2850 | researchgate.net |
| C=C (aromatic) | ~1600-1450 | researchgate.net |
| S=O (sulfate) | ~1200, ~1000 | spectroscopyonline.com |
| C-O (ether) | ~1100 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative and Qualitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique used for both the qualitative identification and quantitative measurement of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. mt.comthermofisher.com For this compound, the primary source of UV absorption is the nonylphenol group, which acts as a chromophore.
Qualitative Analysis: Qualitative analysis by UV-Vis spectroscopy is based on the principle that each compound possesses a unique spectral fingerprint. mt.com The UV absorption spectrum of a substance, a plot of absorbance versus wavelength, can be used for its identification by comparing it to the spectrum of a known, pure standard. mt.com Studies on structurally similar compounds, such as Nonoxynol-2, Nonoxynol-4, and Nonoxynol-9 (B121193), indicate that their UV absorption spectra are virtually identical, with significant absorption occurring in the UVC range (200 to 290 nm). cir-safety.orgcir-safety.org This suggests that this compound exhibits a similar characteristic absorption pattern, allowing for its identification and purity assessment. High-performance liquid chromatography (HPLC) systems equipped with a photodiode array (PDA) detector can capture the full UV-Vis spectrum of the compound as it elutes, enhancing the confidence of qualitative analysis by comparing spectral similarity. shimadzu.com
Quantitative Analysis: The quantitative determination of an analyte's concentration is governed by the Beer-Lambert Law, which states that there is a linear relationship between the absorbance of a solution and the concentration of the absorbing species. thermofisher.com To quantify this compound, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at a specific wavelength, typically the wavelength of maximum absorbance (λmax). mt.com A study detailing the quantification of Nonoxynol-9 in blood using HPLC with a UV detector demonstrates the viability of this approach for related compounds. nih.gov In that method, a salting-out process followed by liquid-liquid extraction and analysis on a reversed-phase column yielded high recovery rates, underscoring the method's effectiveness. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Chromophore | 4-Nonylphenol group | cir-safety.orgcir-safety.org |
| Absorption Range | UVC Band (200 - 290 nm) | cir-safety.orgcir-safety.org |
| Qualitative Method | Comparison of the sample's UV spectrum with that of a pure standard. | mt.com |
| Quantitative Method | Based on the Beer-Lambert Law, requiring a calibration curve derived from standards of known concentrations. | thermofisher.com |
Electrospray Ionization Mass Spectrometry (ESI-MS) Sensitivity Enhancement Research
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing thermally labile and large molecules by generating gas-phase ions from a liquid solution. nih.gov For ionic species like this compound, ESI-MS can offer high sensitivity. nih.gov However, various factors can impede performance, necessitating research into sensitivity enhancement.
One of the primary challenges in ESI-MS is ion suppression, where the presence of other components in the sample matrix interferes with the ionization of the target analyte, thereby reducing its signal intensity. mdpi.com Inorganic alkali metal ions, such as sodium and potassium, which are common in biological and environmental samples, are known to cause significant issues, including ion suppression, adduct formation, and cluster formation, particularly in hydrophilic interaction liquid chromatography (HILIC) systems. mdpi.com
Research has shown that the removal of these inorganic ions prior to analysis can substantially improve data quality. mdpi.com Using techniques like solid-phase extraction (SPE) with a mixed-mode cation exchange (MCX) sorbent can effectively reduce the concentration of sodium and potassium ions. mdpi.com This leads to several benefits:
Increased Signal Intensity: For a majority of analytes, a reduction in inorganic ions results in a stronger signal. mdpi.com
Reduced Ion Suppression: Minimizing co-eluting matrix components that compete for ionization enhances the analyte's response. mdpi.com
Improved Linearity: The method's response becomes more linear over a wider concentration range. mdpi.com
Reduced Adduct and Cluster Formation: Fewer non-target adducts (e.g., with sodium or potassium) and clusters are formed, simplifying the resulting mass spectrum and improving quantification accuracy. mdpi.com
Another strategy to enhance sensitivity is chemical derivatization. This involves chemically modifying the analyte to improve its ionization efficiency. mdpi.com For compounds that ionize poorly, derivatization can increase the limits of identification by one to two orders of magnitude. mdpi.com While this compound is already charged, derivatization could potentially be explored to further optimize its response in specific applications.
| Challenge | Description | Enhancement Strategy | Reference |
|---|---|---|---|
| Ion Suppression | Matrix components co-eluting with the analyte interfere with its ionization, reducing signal intensity. | Sample cleanup (e.g., SPE) to remove interfering ions like Na+ and K+. | mdpi.com |
| Adduct/Cluster Formation | Formation of analyte complexes with alkali metals or other molecules, complicating spectra and quantification. | Removal of inorganic ions; optimization of mobile phase pH and composition. | mdpi.comresearchgate.net |
| Poor Ionization Efficiency | The analyte does not readily form gas-phase ions, resulting in a weak signal. | Chemical derivatization to attach a more easily ionizable functional group. | mdpi.com |
Trace Determination Methods in Complex Matrices
Detecting trace amounts of this compound in complex matrices such as environmental water, sediment, or biological fluids requires highly sensitive and selective analytical methods. nih.gov The combination of liquid chromatography for separation and tandem mass spectrometry (LC-MS/MS) for detection is a powerful approach for this purpose. nih.gov Effective sample preparation is crucial to isolate the analyte from interfering matrix components and pre-concentrate it to detectable levels.
A methodology developed for the simultaneous analysis of anionic surfactants, including alkyl ethoxysulfates (AES), in environmental samples provides a relevant framework. nih.gov This method utilizes solid-phase extraction (SPE) for water samples and pressurized liquid extraction (PLE) for sediment samples. nih.gov The extracts are then analyzed by LC-MS with an electrospray interface (ESI), achieving low limits of detection (LODs) in the range of 0.05–0.5 ng/mL in water and 1–10 ng/g in sediment. nih.gov
For biological matrices, a validated LC-MS/MS method for quantifying Nonoxynol-9 in rabbit plasma and simulated vaginal fluid highlights the capabilities of modern instrumentation. nih.gov This method used a simple protein precipitation for plasma samples followed by analysis on a reverse-phase column. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provided excellent selectivity and sensitivity, with a linear range of 0.195–100 ng/mL. nih.gov Such approaches are directly applicable to the trace determination of this compound.
| Analyte(s) | Matrix | Sample Preparation | Analytical Method | Detection Limit / Range | Reference |
|---|---|---|---|---|---|
| Alkyl Ethoxysulfates (AES) & other surfactants | Environmental Water | Solid-Phase Extraction (SPE) | LC-ESI-MS | 0.05 - 0.5 ng/mL | nih.gov |
| Alkyl Ethoxysulfates (AES) & other surfactants | Sediment | Pressurized Liquid Extraction (PLE) | LC-ESI-MS | 1 - 10 ng/g | nih.gov |
| Nonoxynol-9 | Rabbit Plasma & Vaginal Fluid | Protein Precipitation | LC-ESI-MS/MS | 0.195 - 100 ng/mL (Linear Range) | nih.gov |
| Sodium Dodecyl Sulfate (SDS) | River Water | Liquid-Liquid Extraction | Extraction-Spectrophotometry | 8.91 ng/mL (LOD) | researchgate.net |
Environmental Chemistry and Fate Research for Ethoxylated Surfactants
Biodegradation Pathways and Biotransformation Kinetics
The biodegradation of ethoxylated surfactants is a critical process that determines their persistence and potential environmental impact. It involves the breakdown of these complex molecules by microorganisms into simpler, less harmful substances.
The microbial degradation of nonylphenol ethoxylates (NPEOs), the broader family to which Sodium nonoxynol-1 sulfate (B86663) belongs, generally proceeds through a primary degradation mechanism involving the stepwise shortening of the ethoxylate (EO) chain. acs.orgnih.gov This process occurs under both aerobic and anaerobic conditions. industrialchemicals.gov.aunih.gov
Under aerobic conditions, the degradation pathway often involves the oxidation of the terminal alcohol group of the ethoxylate chain to form carboxylated metabolites. industrialchemicals.gov.au Specifically, the process can lead to the formation of nonylphenol ethoxycarboxylates (NPECs). researchgate.net For longer chain NPEOs, initial degradation often results in the formation of shorter-chain NPEOs, such as nonylphenol monoethoxylate (NP1EO) and nonylphenol diethoxylate (NP2EO), which are more persistent than the parent compounds. service.gov.uk
In anaerobic environments, including under sulfate-reducing conditions, the degradation of NPEOs also follows the sequential removal of ethoxylate units. nih.govresearchgate.net A key distinction in this pathway is that it typically leads to the accumulation of nonylphenol (NP) and short-chain NPEOs without the formation of carboxylated intermediates. nih.gov One study on the biodegradation of NPEOs by a Bacillus sp. strain identified nonylphenol, NP1EO, and NP2EO as the primary intermediate metabolites, with no detection of short-chain NPECs. oup.com
For sulfated ethoxylates like Sodium nonoxynol-1 sulfate, the initial step in biodegradation is likely the cleavage of the sulfate group by sulfatase enzymes, yielding the corresponding alcohol ethoxylate. regulations.gov Following this, the degradation would proceed via the pathways described for non-sulfated NPEOs. The general consensus is that the ultimate biodegradation of these compounds results in the formation of CO2, water, and biomass. cleaninginstitute.org
Table 1: Identified Intermediate Metabolites of Nonylphenol Ethoxylate Biodegradation
| Parent Compound | Degradation Condition | Intermediate Metabolites |
| Nonylphenol Ethoxylates (NPEOs) | Aerobic | Short-chain NPEOs (NP1EO, NP2EO), Nonylphenol Ethoxycarboxylates (NPECs), Nonylphenol (NP) |
| Nonylphenol Ethoxylates (NPEOs) | Anaerobic/Sulfate-reducing | Short-chain NPEOs (NP1EO, NP2EO), Nonylphenol (NP) |
| This compound (inferred) | Aerobic/Anaerobic | Nonoxynol-1, Nonylphenol |
This table is populated with data for nonylphenol ethoxylates as direct metabolite data for this compound is limited. The degradation of this compound is inferred to proceed through similar intermediates after an initial desulfation step.
Several factors significantly influence the rate and extent of biodegradation of ethoxylated surfactants.
Ethoxy Chain Length: The length of the ethoxylate chain is a critical determinant of biodegradability. Generally, NPEOs with shorter EO chains are more resistant to degradation than those with longer chains. nih.gov However, the initial breakdown of long-chain NPEOs leads to the formation of these more persistent short-chain intermediates. service.gov.uk One study found that the rate of decomposition of non-sulphated nonylphenol ethoxylates decreases considerably with an increase in the number of ethoxyl groups. dbc.wroc.pl
Branching: The structure of the alkylphenol hydrophobe, particularly the degree of branching, also affects biodegradability. Highly branched alkyl chains are known to be more recalcitrant to microbial degradation compared to their linear counterparts. regulations.gov
Sulfation: The presence of a sulfate group can significantly impact biodegradability. Research indicates that the sulfation of alcohol ethoxylates can impede ultimate biodegradation. regulations.gov A study comparing non-sulphated and sulphated nonylphenol ethoxylates found that the sulphated versions were less biodegradable. dbc.wroc.pl It is believed that the bulky sulfate group may hinder the action of sulfatase enzymes, which are necessary for the initial step of degradation. regulations.gov
Environmental Conditions: Other environmental factors such as temperature, pH, and the presence of other organic matter can also influence the rate of biodegradation. For instance, the degradation of NPEOs under sulfate-reducing conditions was found to decrease sharply with a decrease in temperature. nih.gov
Table 2: Factors Affecting the Biodegradation of Nonylphenol Ethoxylates
| Factor | Influence on Biodegradability |
| Ethoxy Chain Length | Longer chains degrade initially faster, but form persistent shorter chain intermediates. Shorter chains (e.g., 1-2 EO units) are more resistant to further degradation. |
| Alkyl Chain Branching | Increased branching generally decreases the rate and extent of biodegradation. |
| Sulfation | The presence of a sulfate group can impede ultimate biodegradation compared to non-sulfated counterparts. |
| Temperature | Lower temperatures can significantly slow down the rate of microbial degradation. |
| Oxygen Availability | Affects the specific degradation pathway and the types of intermediate metabolites formed (e.g., carboxylated vs. non-carboxylated). |
Environmental Distribution and Persistence Studies in Aquatic Systems
Once released into the environment, ethoxylated surfactants and their degradation products can be found in various aquatic compartments, including surface water, sediment, and biota. Their distribution is largely governed by their physicochemical properties, such as water solubility and hydrophobicity.
Nonylphenol ethoxylates and their metabolites are frequently detected in wastewater treatment plant effluents, which are a primary source of these compounds in aquatic environments. service.gov.uk Concentrations of NPEO degradation products have been measured in rivers and estuaries. mdpi.com For example, in some estuaries, concentrations of alkylphenols and alkylphenol ethoxylates have been detected in the range of 270 to 4855 ng/L. mdpi.com
The persistence of these compounds is a significant concern. The degradation of NPEOs in wastewater treatment is often incomplete, leading to the discharge of persistent metabolites into receiving waters. service.gov.uk Short-chain NPEOs and nonylphenol are particularly persistent. service.gov.uk Studies have shown that while the parent NPEOs may undergo relatively rapid primary degradation, their ultimate mineralization can be a much slower process. nih.gov Half-lives for the ultimate aerobic biodegradation of alkylphenol ethoxylates and their intermediates have been reported to range from approximately one to four weeks. nih.gov However, in sediment, the degradation can be much slower, with half-lives potentially exceeding several years. acs.org
The sulfation of nonylphenol ethoxylates is expected to increase their water solubility, which may influence their partitioning behavior in aquatic systems. More water-soluble compounds are likely to remain in the water column for longer periods, potentially leading to wider distribution. However, specific data on the environmental concentrations and persistence of this compound are not widely available.
Abiotic Degradation Mechanisms and Photolysis Research
In addition to biodegradation, abiotic processes can contribute to the transformation of ethoxylated surfactants in the environment. Photolysis, or the breakdown of compounds by light, is one such mechanism.
Research on the photolysis of nonylphenol ethoxylates has shown that these compounds can undergo direct degradation when exposed to UV light. science.gov The degradation pathway is complex and can involve the shortening of the ethylene (B1197577) oxide side chains, as well as oxidation of both the alkyl and ethoxylate chains. science.gov The presence of other substances in the water, such as humic acids, can reduce the rate of photodegradation. science.gov
Theoretical and Computational Investigations of Sodium Nonoxynol 1 Sulfate Systems
Molecular Dynamics Simulations of Surfactant Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For surfactants like Sodium nonoxynol-1 sulfate (B86663), MD simulations offer invaluable insights into their dynamic behavior in solution, particularly their aggregation into micelles and their interactions at interfaces.
Detailed research using all-atom MD simulations on analogous anionic surfactants, such as Sodium Dodecyl Sulfate (SDS), has provided a framework for understanding these interactions. For instance, simulations of SDS micelles in aqueous solutions have shown how the hydrophobic alkyl tails aggregate to form a core, minimizing contact with water, while the hydrophilic sulfate head groups remain exposed to the aqueous environment. nih.govresearchgate.net These simulations can reveal the size, shape, and aggregation number of micelles, as well as the penetration of water into the micellar core. karazin.ua
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Force Field | Set of parameters to describe the potential energy of the system. | OPLS-AA, COMPASS II |
| Water Model | Model used to simulate water molecules. | SPC/E, TIP3P |
| System Size | Number of molecules in the simulation box. | ~60 surfactant molecules, 1 polymer chain, ~20,000 water molecules |
| Ensemble | Statistical ensemble used for the simulation (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
| Temperature | Simulation temperature. | 298 K - 310 K |
| Pressure | Simulation pressure. | 1 bar |
| Simulation Time | Total duration of the simulation. | 5 ns - 100 ns |
This table is illustrative of typical parameters used in MD simulations of similar surfactant systems.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules from first principles. Methods like Density Functional Theory (DFT) can provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.
For a surfactant molecule like Sodium nonoxynol-1 sulfate, quantum chemical calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.
Calculate Reactivity Indices: Analyze the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Map Electrostatic Potential: Visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding how the surfactant will interact with other polar molecules, ions, and surfaces.
| Property | Description | Illustrative Value |
|---|---|---|
| Energy of HOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | -6.5 eV |
| Energy of LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.7 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 5.2 Debye |
Note: The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations for a surfactant molecule.
Predictive Modeling of Surfactant Aggregation and Phase Behavior
Predicting how surfactants will aggregate and what phases (e.g., spherical micelles, cylindrical micelles, lamellar phases) they will form under different conditions (concentration, temperature, salinity) is a significant challenge. Advanced predictive modeling, often using multiscale simulation approaches, is employed to tackle this complexity. nih.gov
This workflow typically involves:
All-Atom (AA) Simulations: Short, detailed simulations are performed to capture the specific chemical interactions accurately. nih.gov
Coarse-Graining (CG): The detailed AA model is simplified into a less computationally expensive "coarse-grained" model, where groups of atoms are represented as single beads. This allows for simulations of larger systems over longer timescales. nih.gov
Field-Theoretic Simulations: The CG models are then used in field-theoretic simulations, which are not limited by the slow diffusion of molecules and can efficiently explore and equilibrate different self-assembled structures, minimizing the free energy to predict the stable phase. nih.gov
| Step | Methodology | Key Output |
|---|---|---|
| 1. Atomistic Detail | All-Atom (AA) Molecular Dynamics | Accurate force field parameters and local interaction data. |
| 2. Model Simplification | Coarse-Graining (e.g., Relative Entropy Minimization) | A computationally efficient model that retains key chemical information. |
| 3. Mesoscale Simulation | Particle-based or Field-Theoretic Simulations of the CG Model | Equilibrated self-assembled structures (e.g., micelles, bilayers). |
| 4. Phase Prediction | Free Energy Minimization | Prediction of stable phases and phase transitions. |
Role of Sodium Nonoxynol 1 Sulfate in Chemical and Materials Science Research Methodologies
Utilization as a Model Anionic Surfactant in Emulsion Polymerization Studies
Sodium nonoxynol-1 sulfate (B86663) is utilized in emulsion polymerization as an emulsifier and particle size controlling agent. saapedia.org In this process, monomers that are typically insoluble in water are dispersed in an aqueous phase with the aid of surfactants to form an emulsion. google.com The surfactant molecules, such as sodium nonoxynol-1 sulfate, form micelles in the aqueous solution, which serve as the sites for polymerization. google.compcc.eu
As an anionic surfactant, this compound adsorbs onto the surface of the polymer particles, imparting a negative charge. pcc.eu This creates an electrostatic barrier that prevents the particles from agglomerating, thus ensuring the stability of the latex. pcc.eu The use of anionic surfactants like this compound is crucial during the nucleation step of emulsion polymerization, where they help create the initial polymer particles. pcc.eu
Research has shown that the combination of anionic and nonionic surfactants can be particularly effective in emulsion polymerization. pcc.euresearchgate.net This combination can enhance the stability of the emulsion system and allow for better control over the final particle size of the polymer dispersion. saapedia.orgpcc.eu For instance, this compound can be used in conjunction with nonionic surfactants to improve the mechanical and freeze-thaw stability of the resulting latex. pcc.eu It is particularly suitable for the emulsion polymerization of various monomer systems, including vinyl acetate (B1210297) copolymers, and is noted for its utility in preparing large-size vinyl acrylic emulsions. saapedia.org
| Property | Role in Emulsion Polymerization |
| Anionic Nature | Provides electrostatic stabilization to polymer particles, preventing agglomeration. pcc.eu |
| Emulsifying Ability | Facilitates the dispersion of water-insoluble monomers in the aqueous phase. saapedia.org |
| Particle Size Control | Influences the final size of the dispersed polymer particles. saapedia.org |
Application as a Dispersant or Wetting Agent in Material Science Research
In the realm of materials science, the surfactant properties of this compound lend themselves to applications as a dispersant and wetting agent. saapedia.org Wetting agents are crucial in processes where the efficient contact between a liquid and a solid surface is necessary. fineotex.com They function by reducing the surface tension of the liquid, allowing it to spread more easily across the surface of the material. fineotex.com
As a wetting agent, this compound can be employed to enhance the penetration of liquids into porous materials or to ensure uniform coverage of a liquid on a solid substrate. fineotex.com This is particularly important in the manufacturing and treatment of textiles, where even coloration and finish depend on the thorough wetting of the fibers. fineotex.com
The dispersing capabilities of this compound are also valuable in materials science. saapedia.org It can be used to create stable suspensions of solid particles in a liquid medium, preventing them from settling or clumping together. This is essential in the formulation of various products where a homogenous distribution of particles is required.
Use in the Development of Analytical Probes and Reagents
While direct research on this compound in the development of analytical probes and reagents is not extensively documented, its chemical relatives, such as nonoxynol-9 (B121193), have been subjects of study. nih.gov Surfactants, in general, are utilized in various analytical techniques. For instance, they can be used to solubilize analytes, enhance reaction rates in certain assays, and as components of separation media in chromatography.
Given that this compound is a member of the nonoxynol family of surfactants, it shares fundamental properties with compounds like nonoxynol-9. nih.gov These compounds have been investigated for their microbicidal properties, which involves detailed in vitro studies of their interactions with cellular components. nih.gov Such research methodologies could potentially be adapted to utilize this compound in the development of new analytical tools or reagents, particularly in bioanalytical applications where surfactant properties are beneficial.
Contribution to Fundamental Studies of Membrane Solubilization in In Vitro Systems
The interaction of surfactants with biological membranes is a critical area of research, and compounds like this compound can serve as tools in these investigations. The solubilization of membranes by detergents is a fundamental process used to extract and study membrane proteins. nih.gov
In such in vitro studies, surfactants are used to disrupt the lipid bilayer of cell membranes, leading to the formation of mixed micelles containing lipids, proteins, and surfactant molecules. The efficiency of solubilization can be influenced by factors such as the concentration of the surfactant and the composition of the membrane. nih.gov
While specific studies focusing on this compound are not prevalent, the principles of membrane solubilization by anionic surfactants are well-established. Research on similar compounds provides a framework for how this compound might be used to investigate the structure and function of membrane components in a controlled laboratory setting. For example, studies have explored the solubilization of phenols by rhamnolipid, a biological surfactant, using techniques like NMR diffusometry to understand the partitioning of molecules between the aqueous phase and micelles. bohrium.com
Q & A
Q. How can interferences from co-occurring surfactants (e.g., sodium lauryl sulfate) be minimized during analysis?
- Methodology : Optimize chromatographic separation using a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile. Apply high-resolution time-of-flight aerosol mass spectrometry (HR-ToF-AMS) to distinguish fragmentation patterns (e.g., SO₃⁻ ions at m/z 79.96 vs. organic fragments from ethoxylated chains). Adjust pH to 6 to stabilize sulfate ions, as demonstrated in sodium sulfate/HMS mixtures .
Q. How should researchers address discrepancies in reported degradation rates of this compound across studies?
- Methodology : Conduct controlled batch experiments to isolate variables (e.g., pH, UV exposure, microbial activity). Use isotope ratio mass spectrometry (IRMS) to track biodegradation pathways. Cross-validate results with OECD 301F (manometric respirometry) guidelines for consistency. Analyze contradictory data by comparing extraction methods (e.g., PLE vs. Soxhlet) and detection limits .
Q. What experimental design considerations are critical for assessing the environmental persistence of this compound?
- Methodology : Design mesocosm studies simulating natural aquatic systems, with parameters monitored via online solid-phase extraction (SPE)-LC-MS/MS for real-time detection. Include controls for abiotic degradation (e.g., dark conditions) and biotic activity (sterilized vs. non-sterilized samples). Use Shomate equation-based models to predict temperature-dependent reaction kinetics, as applied in sodium sulfate thermochemistry .
Q. How can researchers improve the sensitivity of this compound detection in trace-level analyses?
- Methodology : Implement post-column derivatization with fluorescent tags (e.g., dansyl chloride) coupled with fluorescence detection LC . Validate method robustness using standard addition curves in real-world samples (e.g., wastewater). Compare with ultra-performance liquid chromatography (UPLC) to reduce run times while maintaining resolution .
Data Analysis & Reporting
Q. What statistical approaches are recommended for resolving contradictions in surfactant adsorption isotherm data?
- Methodology : Apply multivariate regression analysis to account for variables like ionic strength and organic carbon content. Use principal component analysis (PCA) to identify outlier datasets. Report uncertainties using Monte Carlo simulations , referencing guidelines from analytical chemistry standards .
Q. How should raw data from this compound studies be curated for reproducibility?
- Methodology : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Include metadata on instrument parameters (e.g., collision energy in MS/MS), column lot numbers, and calibration curves. Publish raw spectra and chromatograms in supplementary materials, adhering to journal-specific guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
